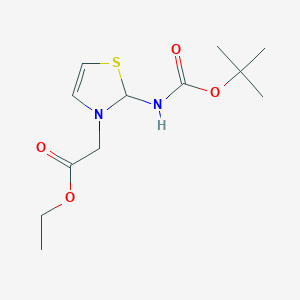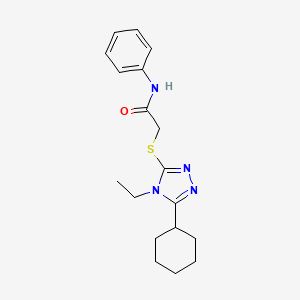
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the use of hydrazine derivatives and carbon disulfide.
Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through a reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include batch processing and continuous flow synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the activity of certain enzymes. The phenylacetamide group may interact with protein receptors, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has unique structural features that enhance its biological activity. The presence of the phenylacetamide group provides additional binding sites for molecular targets, potentially increasing its efficacy in various applications.
Propriétés
Formule moléculaire |
C18H24N4OS |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H24N4OS/c1-2-22-17(14-9-5-3-6-10-14)20-21-18(22)24-13-16(23)19-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,19,23) |
Clé InChI |
KVCLNAAPESALBU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
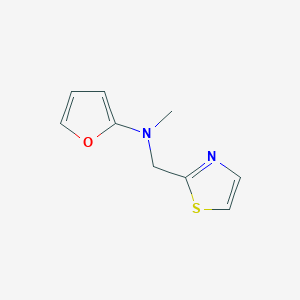
![1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride](/img/structure/B15053557.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
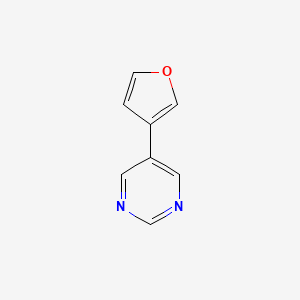
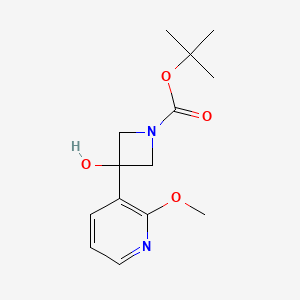


![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)


